(8Z,11Z)-icosadienoic acid is an icosadienoic acid in which the two double bonds have Z-geochemistry and are located at positions 8 and 11. It is a conjugate acid of an (8Z,11Z)-icosadienoate(1-).
8Z,11Z-eicosadienoic acid
CAS No.:
Cat. No.: VC1814939
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O2 |
|---|---|
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | (8Z,11Z)-icosa-8,11-dienoic acid |
| Standard InChI | InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9-,13-12- |
| Standard InChI Key | XUJWOMMOEOHPFP-UTJQPWESSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)O |
| SMILES | CCCCCCCCC=CCC=CCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCC=CCC=CCCCCCCC(=O)O |
Introduction
Chemical Identity and Structure
8Z,11Z-eicosadienoic acid is an organic compound belonging to the class of long-chain fatty acids. Its molecular structure features a 20-carbon chain with two double bonds positioned at carbons 8 and 11, both in the Z (cis) configuration . This specific arrangement contributes to its distinct three-dimensional structure and consequent biological properties.
Basic Chemical Information
The compound is characterized by several key identifiers that establish its chemical identity, as shown in Table 1.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.5 g/mol |
| PubChem CID | 5312528 |
| HMDB ID | HMDB0062432 |
| LIPID MAPS ID | LMFA01030377 |
| Creation Date | 2006-01-13 |
| Last Modified | 2025-04-05 |
Table 1: Chemical identification parameters of 8Z,11Z-eicosadienoic acid
Structural Features
The structural configuration of 8Z,11Z-eicosadienoic acid plays a crucial role in its physical and biochemical properties. The compound contains an aliphatic tail with 20 carbon atoms and a carboxylic acid group at one end. The two double bonds with Z-geometry at positions 8 and 11 create distinctive kinks in the hydrocarbon chain, affecting its spatial arrangement and interactions with other molecules .
The specific positioning of these double bonds classifies it as an omega-9 fatty acid, as the first double bond is located 9 carbon atoms from the methyl end of the chain . This structural characteristic influences its metabolic fate and physiological functions compared to other polyunsaturated fatty acids with different double bond arrangements.
Nomenclature and Classification
8Z,11Z-eicosadienoic acid is known by several names in scientific literature, reflecting its chemical structure and classification within lipid taxonomy systems.
Synonyms and Alternative Names
Multiple naming conventions exist for this compound, as outlined in Table 2.
| Synonym | Description |
|---|---|
| 8Z,11Z-eicosadienoic acid | Primary name indicating position and geometry of double bonds |
| (8Z,11Z)-icosa-8,11-dienoic acid | Systematic IUPAC name |
| (8Z,11Z)-icosadienoic acid | Alternative systematic name |
| (8Z,11Z)-eicosadienoic acid | Alternative systematic name |
| 20:2(omega-9), all-cis | Shorthand notation indicating carbon chain length, number of double bonds, and position |
| C20:2n-9,12 | Alternative lipid notation |
Table 2: Alternative names and nomenclature for 8Z,11Z-eicosadienoic acid
Taxonomic Classification
Within lipid classification systems, 8Z,11Z-eicosadienoic acid is categorized according to its structural features and chemical properties:
-
It belongs to the class of organic compounds known as long-chain fatty acids, specifically those with an aliphatic tail containing between 13 and 21 carbon atoms .
-
In the LIPID MAPS classification system, it is categorized as:
-
It is classified as an icosadienoic acid, denoting a 20-carbon chain with two double bonds .
Physical and Chemical Properties
The physical and chemical properties of 8Z,11Z-eicosadienoic acid are primarily determined by its molecular structure, including the carboxylic acid group and the two double bonds in its carbon chain.
Physical Properties
8Z,11Z-eicosadienoic acid exhibits physicochemical characteristics typical of long-chain unsaturated fatty acids:
-
It is a very hydrophobic molecule, displaying poor water solubility due to its long hydrocarbon chain .
-
It has a relatively neutral character despite the presence of the carboxylic acid group, which is capable of ionization under appropriate pH conditions .
-
The presence of double bonds at positions 8 and 11 creates a bent structure that prevents tight packing of molecules, affecting its melting point and other physical properties compared to saturated fatty acids of similar length .
Chemical Reactivity
The chemical reactivity of 8Z,11Z-eicosadienoic acid is influenced by its functional groups:
-
The carboxylic acid group at one end can participate in various reactions including esterification, salt formation, and reduction .
-
The two double bonds are sites for potential reactions such as hydrogenation, halogenation, and oxidation, making the compound susceptible to degradation through oxidative processes .
-
As a conjugate acid, it can donate a proton to form (8Z,11Z)-icosadienoate(1-) under basic conditions .
Biochemical Characteristics
8Z,11Z-eicosadienoic acid plays various roles in biological systems, primarily related to its incorporation into lipid membranes and potential involvement in signaling pathways.
Metabolic Pathways
While specific metabolic pathway information for 8Z,11Z-eicosadienoic acid is limited in the search results, general principles of fatty acid metabolism likely apply:
-
It may undergo β-oxidation in mitochondria and peroxisomes for energy production.
-
It can be incorporated into more complex lipids such as phospholipids and triglycerides.
-
It potentially serves as a precursor for bioactive lipid mediators through enzymatic transformations involving desaturases, elongases, and oxygenases .
Biological Significance
Analytical Methods and Identification
Detection and quantification of 8Z,11Z-eicosadienoic acid in biological samples typically employ chromatographic and spectroscopic techniques.
Detection Techniques
The analysis of 8Z,11Z-eicosadienoic acid in biological samples would typically involve:
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for separation and detection.
-
Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and purity assessment.
-
Infrared spectroscopy for functional group identification, particularly the carboxylic acid and carbon-carbon double bonds.
Related Compounds and Structural Variants
Several structurally related compounds share similarities with 8Z,11Z-eicosadienoic acid but differ in the position or geometry of their double bonds.
Isomeric Variants
The search results identify several positional and geometric isomers of eicosadienoic acid:
-
8,11-Eicosadienoic acid (PubChem CID: 5312527) - with E (trans) geometry at positions 8 and 11, in contrast to the Z (cis) geometry of our target compound .
-
11,14-eicosadienoic acid (LMFA01030130) - with double bonds at positions 11 and 14 .
-
11Z,15Z-eicosadienoic acid (LMFA01030373) - with Z-geometry double bonds at positions 11 and 15 .
-
5Z,13Z-eicosadienoic acid (LMFA01030860) - with Z-geometry double bonds at positions 5 and 13 .
-
7Z,10Z-eicosadienoic acid (LMFA01031347) - also known as dermateic acid .
-
11Z,14Z-eicosadienoic acid (LMFA01031043) - also known as dihomolinoleic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume